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Abstract
The Nickel-Molybdenum (Ni-Mo) binary alloy system is of significant scientific and

technological interest due to its exceptional properties, including high strength, thermal stability,

corrosion resistance, and notable catalytic activity. These characteristics make Ni-Mo alloys

critical materials in applications ranging from aerospace superalloys to advanced

electrocatalysts for clean energy production. This technical guide provides an in-depth analysis

of the electronic structure of Ni-Mo systems and its profound influence on their macroscopic

properties. Leveraging data from first-principles calculations and experimental studies, this

document summarizes key quantitative data, details common experimental and computational

protocols, and visualizes fundamental relationships to provide a comprehensive resource for

researchers in materials science and catalysis.

Introduction
Nickel-based superalloys are indispensable in high-temperature applications, such as gas

turbine engines, where mechanical strength and resistance to degradation are paramount.

Molybdenum is a key alloying element that enhances these properties through solid solution

strengthening and the formation of stable intermetallic precipitates.[1] Furthermore, the unique

electronic synergy between nickel and molybdenum gives rise to remarkable electrocatalytic

performance, particularly for the hydrogen evolution reaction (HER), positioning Ni-Mo alloys as

a cost-effective alternative to precious metal catalysts like platinum.[2]
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Understanding the relationship between the atomic-level electronic structure and the resulting

material properties is crucial for the rational design of new and improved Ni-Mo alloys. This

guide explores the phase stability, electronic configurations, and their correlation with the

mechanical and catalytic properties of the Ni-Mo system.

Phase Diagram and Structural Stability
The Ni-Mo phase diagram reveals several stable intermetallic compounds, primarily on the Ni-

rich side. First-principles calculations have been instrumental in determining the stability of

these phases at 0 K and refining the established phase diagram.[3][4] The primary stable and

metastable phases include Ni₈Mo, Ni₄Mo, Ni₃Mo, Ni₂Mo, and NiMo.[3][4]

First-principles calculations have confirmed that Ni₄Mo and Ni₃Mo are stable at 0 K.[3]

Interestingly, these computational studies also predict the stability of Ni₂Mo and Ni₈Mo, which

are not always present in high-temperature experimental phase diagrams, suggesting they are

stable at lower temperatures.[3][4] Conversely, the δ-NiMo phase is predicted to be metastable

at 0 K, with its high-temperature stability attributed to entropic contributions.[3]
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Electronic Structure
The electronic structure of Ni-Mo alloys is characterized by the hybridization of Ni 3d and Mo

4d orbitals. This interaction governs the cohesive properties, phase stability, and catalytic

behavior of the system. First-principles calculations, such as those using the tight-binding linear

muffin-tin orbital (TB-LMTO) method, have been employed to determine the ground-state

energies and electronic configurations across various compositions.[2]

In catalytic applications, particularly the HER, the concept of the d-band center is crucial. The

interaction between Ni and Mo modulates the electronic density of states (DOS) near the Fermi

level. Alloying Mo with Ni causes the d-band center of the surface Ni atoms to shift to a lower

energy level.[5] This downshift weakens the bond between the catalyst surface and adsorbed

hydrogen intermediates (*H), optimizing the adsorption energy to be closer to the ideal value

for HER, thereby enhancing catalytic activity.[5]
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Quantitative Data Summary
Structural and Thermodynamic Properties
The addition of molybdenum to nickel generally leads to an expansion of the face-centered

cubic (fcc) Ni lattice due to the larger atomic radius of Mo.[6][7] First-principles calculations

provide key thermodynamic data, such as the energy of formation, which indicates the stability

of the various intermetallic compounds.

Phase Crystal Structure
Calculated
Formation Energy
(kJ/mol)[3]

Experimental
Lattice Parameter
(Å)

Ni-16Cr fcc -11.97[8] 3.541[8]

Ni-16Mo fcc -13.68[8] 3.582[8]

Ni₈Mo Ni₈Nb-type -15.42 N/A

Ni₄Mo D1a -19.98 N/A

Ni₃Mo D0a -20.57 N/A

Ni₂Mo Pt₂Mo-type -21.14 N/A

δ-NiMo P2₁2₁2₁ -4.49 N/A

Note: Formation energies are calculated at 0 K. Lattice parameters are for specific solid

solution compositions as noted.

Mechanical Properties
Molybdenum is a potent solid-solution strengthener in nickel. The mechanical properties are a

direct consequence of the electronic bonding and crystal structure. Both theoretical calculations

and experimental measurements have been used to quantify these properties.
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Alloy
Compositio
n

Young's
Modulus
(GPa)

Bulk
Modulus
(GPa)

Shear
Modulus
(GPa)

Poisson's
Ratio

Hardness
(HV)

Pure Nickel 207[9] 188[8] 72-86[10] 0.31[11] 171[12]

Ni-16Cr

242 (Expt.)

[8], 263

(Calc.)[8]

204 (Calc.)[8] 103 (Calc.)[8]
0.28 (Calc.)

[8]
N/A

Ni-16Mo

216 (Expt.)

[8], 207

(Calc.)[8]

198 (Calc.)[8] 79 (Calc.)[8]
0.31 (Calc.)

[8]
N/A

Ni-Mo-W

films
N/A N/A N/A N/A

8.8-12.5

GPa[13]

Electrocatalytic Properties for Hydrogen Evolution
Reaction (HER)
Ni-Mo alloys are highly effective catalysts for the HER in both alkaline and acidic media. Their

performance is typically evaluated based on the overpotential required to achieve a current

density of 10 mA/cm² (η₁₀), the Tafel slope (which indicates reaction kinetics), and long-term

stability.
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Catalyst Substrate Electrolyte

Overpotenti
al @ 10
mA/cm²
(mV)

Tafel Slope
(mV/dec)

Reference

Mo-NiMo/NF Nickel Foam 1 M KOH 71 104 [2]

Ni₄Mo/MoOx N/A 1 M KOH 16 30 [5]

Ni-Mo alloy

(600°C)
Nickel Foam 1.0 M NaOH

127 (@ 100

mA/cm²)
124 [2]

Ni-4Mo Steel 0.5 M H₂SO₄
390 (@ 50

mA/cm²)
113 [14]

Ni-Mo (28.2

wt% Mo)
Copper N/A N/A N/A [14]

Pt/C

(Commercial)
N/A 1 M KOH 32 31 [2]

Experimental and Computational Protocols
Synthesis Protocol: Electrodeposition of Ni-Mo Alloys
Electrodeposition is a versatile and cost-effective method for preparing Ni-Mo alloy coatings.

[14][15]

Substrate Preparation: A conductive substrate (e.g., copper, steel, or nickel foam) is

mechanically polished and ultrasonically cleaned in acetone and ethanol to remove surface

impurities.[5][14] The substrate is then typically etched (e.g., in 5 wt% H₂SO₄) to activate the

surface.[5]

Electrolyte Bath Preparation: An aqueous electrolyte solution is prepared containing a nickel

source (e.g., Nickel Chloride, NiCl₂ or Nickel Sulfate, NiSO₄), a molybdenum source (e.g.,

Sodium Molybdate, Na₂MoO₄), and a complexing agent (e.g., sodium citrate or ammonium

citrate) to facilitate the induced codeposition of molybdenum.[5][14][16] The pH is adjusted,

often to alkaline values (e.g., pH 10).[14]
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Galvanostatic Deposition: The deposition is carried out in a two-electrode or three-electrode

electrochemical cell. A constant cathodic current density (e.g., ranging from 1 to 50 mA/cm²)

is applied between the substrate (cathode) and an inert anode (e.g., platinum).[5][14] The

bath temperature is maintained at a specific value (e.g., 333 K).[14]

Post-Treatment: After deposition, the coated substrate is rinsed with deionized water and

dried. In some cases, a thermal reduction or annealing step under a reducing atmosphere

(e.g., H₂/Ar) is performed at high temperatures (e.g., 500-600°C) to promote alloy formation

and improve crystallinity.[2]

Characterization Protocol: XRD and XPS
X-ray Diffraction (XRD):

Instrument Setup: A diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically

used.

Data Acquisition: The sample is scanned over a 2θ range (e.g., 30° to 80°) with a small

step size (e.g., 0.02°).[17] For thin films, grazing incidence XRD (GIXRD) may be used

with a fixed low incidence angle (e.g., 0.5°) to enhance the signal from the film.[17]

Data Analysis: The resulting diffraction pattern is analyzed to identify crystalline phases by

comparing peak positions to standard JCPDS database files.[18] The crystallite size can

be estimated from the peak broadening using the Scherrer equation.[17] Lattice

parameters are determined from the positions of the diffraction peaks.[8]

X-ray Photoelectron Spectroscopy (XPS):

Instrument Setup: An XPS system with a monochromatic Al Kα or Mg Kα X-ray source is

used under ultra-high vacuum conditions.

Data Acquisition: A wide survey scan is first performed to identify all elements present on

the surface.[18] High-resolution scans are then acquired for specific elemental regions

(e.g., Ni 2p, Mo 3d, O 1s).[18] Sputtering with argon ions may be used to clean the surface

or perform depth profiling.
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Data Analysis: The binding energies of the core-level peaks are used to determine the

chemical states and oxidation states of the elements. The spectra are typically calibrated

to the C 1s peak at 284.8 eV. Peak fitting and deconvolution are performed to identify

different chemical species (e.g., metallic Ni⁰ vs. oxidized Ni²⁺).[19]

Computational Protocol: First-Principles DFT
Calculations
First-principles calculations based on Density Functional Theory (DFT) are powerful tools for

investigating the fundamental properties of materials.

Define Ni-Mo Crystal Structure
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Structural Modeling: A crystal structure for a specific Ni-Mo composition (e.g., Ni₃Mo, Ni₄Mo)

or a supercell for a solid solution is defined.[8]

Calculation Engine: A DFT code such as the Vienna Ab initio Simulation Package (VASP) is

commonly used.[3][20]

Methodology:

The interaction between ions and electrons is described by pseudopotentials (e.g.,

projector augmented-wave, PAW).

The exchange-correlation functional is chosen, often the Generalized Gradient

Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization.[8]

A plane-wave basis set with a defined energy cutoff (e.g., 479 eV) is used.[21]

The Brillouin zone is sampled using a Monkhorst-Pack k-point mesh.[20]

Geometry Optimization: The lattice parameters and atomic positions are relaxed until the

forces on the atoms and the stress on the cell are minimized.[20]

Property Calculation: Following optimization, properties such as total energy (for formation

energy calculations), electronic density of states (DOS), and elastic constants are computed.

[3][8] For catalysis studies, slab models are created to calculate surface energies and the

adsorption energies of reaction intermediates.

Correlation Between Electronic Structure and
Properties
Catalytic Activity
The catalytic activity of Ni-Mo alloys for the HER is a direct result of their electronic structure.

The Sabatier principle states that the optimal catalyst binds reaction intermediates neither too

strongly nor too weakly. For HER, this intermediate is adsorbed hydrogen (*H).
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The process on a Ni-Mo surface in an alkaline medium is believed to be synergistic:

Volmer Step: Ni sites, being more electron-rich, are adept at the initial dissociation of water

molecules to form adsorbed hydrogen (*H).[2]

Heyrovsky/Tafel Step: The electronic modification by Mo shifts the d-band center of Ni,

tuning the adsorption energy of *H to be near-optimal. This facilitates the subsequent

reaction of *H with another water molecule (Heyrovsky step) or another *H atom (Tafel step)

to produce H₂ gas.[2][22]

This electronic synergy lowers the overall activation energy barrier for the reaction, resulting in

a lower overpotential and faster kinetics, as evidenced by the low Tafel slopes observed

experimentally.[5]
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Mechanical Properties
The strength of Ni-Mo alloys arises from two main electronic-level contributions:

Solid Solution Strengthening: The difference in atomic size and electronic configuration

between Ni and Mo atoms creates local lattice distortions and disrupts the periodicity of the

crystal lattice. This impedes dislocation motion, thereby increasing the strength and

hardness of the alloy.

Cohesive Energy: The strong hybridization between Ni-d and Mo-d orbitals leads to high

cohesive energy in the intermetallic phases (e.g., Ni₄Mo, Ni₃Mo). This strong bonding

contributes to their high melting points and excellent mechanical stability at elevated

temperatures. First-principles calculations show that Ni-16Mo is energetically more stable

than Ni-16Cr, which correlates with its mechanical behavior.[8]

Conclusion
The properties of Ni-Mo systems are intrinsically linked to their electronic structure. The

hybridization of d-orbitals between nickel and molybdenum dictates phase stability and

provides high cohesive energy, leading to robust mechanical properties. This same electronic

interaction allows for the fine-tuning of surface properties, specifically the d-band center, which

results in exceptional electrocatalytic activity for the hydrogen evolution reaction. The detailed

protocols and compiled data in this guide serve as a foundational resource for the continued

development and optimization of Ni-Mo alloys for a wide array of advanced applications.

Through a combined computational and experimental approach, researchers can further

unravel the complex structure-property relationships in this important alloy system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. benchchem.com [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.elsevier.es/en-revista-journal-applied-research-technology-jart-81-articulo-a-first-principles-calculation-ni-16cr-S1665642316301031
https://www.benchchem.com/product/b8610338?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Lattice-constant-of-the-Ni-Mo-deposits-as-a-function-of-the-Mo-concentration-of-the_fig4_350761071
https://www.benchchem.com/pdf/Validating_the_Electrocatalytic_Activity_of_Ni_Mo_Alloys_for_HER_A_Comparative_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8610338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. mmm.psu.edu [mmm.psu.edu]

4. researchgate.net [researchgate.net]

5. sterc.org [sterc.org]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. A first principles calculation of Ni-16Cr and Ni-16Mo alloys | Journal of Applied Research
and Technology. JART [elsevier.es]

9. matmake.com [matmake.com]

10. azom.com [azom.com]

11. americanelements.com [americanelements.com]

12. Nickel Mechanical Properties Chart - Unified Alloys [unifiedalloys.com]

13. researchgate.net [researchgate.net]

14. Ni–Mo nanostructure alloys as effective electrocatalysts for green hydrogen production in
an acidic medium - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08619H
[pubs.rsc.org]

15. researchgate.net [researchgate.net]

16. researchgate.net [researchgate.net]

17. 2024.sci-hub.se [2024.sci-hub.se]

18. researchgate.net [researchgate.net]

19. researchgate.net [researchgate.net]

20. f.oaes.cc [f.oaes.cc]

21. researchgate.net [researchgate.net]

22. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Electronic Structure and Properties of Nickel-
Molybdenum Systems: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8610338#electronic-structure-and-properties-of-ni-
mo-systems]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

http://www.mmm.psu.edu/YWang2005ScriptaMater_NiMo.pdf
https://www.researchgate.net/publication/228930208_First-principles_calculations_and_thermodynamic_modeling_of_the_Ni-Mo_system
https://sterc.org/pdf/p1095b.pdf
https://www.researchgate.net/figure/Lattice-parameter-of-Ni-versus-volumetric-atomic-ratio-Mo-Ni-in-the-reduced-catalyst_fig3_325134846
https://www.researchgate.net/publication/242180553_Structural_stability_of_Ni-Mo_compounds_from_first-principles_calculations
https://www.elsevier.es/en-revista-journal-applied-research-technology-jart-81-articulo-a-first-principles-calculation-ni-16cr-S1665642316301031
https://www.elsevier.es/en-revista-journal-applied-research-technology-jart-81-articulo-a-first-principles-calculation-ni-16cr-S1665642316301031
https://matmake.com/properties/youngs-modulus-of-nickel-alloys.html
https://www.azom.com/properties.aspx?ArticleID=617
https://www.americanelements.com/nickel-molybdenum-alloy
https://www.unifiedalloys.com/resources/nickel-mechanical-properties-chart
https://www.researchgate.net/figure/HER-properties-a-LSV-curves-and-b-Tafel-slopes-of-the-NiMoO4-MoO2-NiMoO4-MoO2_fig4_370228574
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra08619h
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra08619h
https://pubs.rsc.org/en/content/articlehtml/2025/ra/d4ra08619h
https://www.researchgate.net/publication/265514089_Electrodeposition_of_Nickel-Molybdenum_Alloys
https://www.researchgate.net/publication/314684537_Electrodeposition_of_Nickel-Molybdenum_Ni-Mo_Alloys_for_Corrosion_Protection_in_Harsh_Environments
https://2024.sci-hub.se/4969/1eb40d551579830d2007ea531a287426/shin2011.pdf
https://www.researchgate.net/figure/Chemical-composition-characterizations-by-XRD-and-XPS-spectroscopy-of-a-NiFeMo-film-on-Ni_fig1_322971648
https://www.researchgate.net/figure/XPS-spectra-of-the-Ni-2p-states-of-NiO-thin-films-deposited-with-varying-oxygen-flow_fig5_338492217
https://f.oaes.cc/xmlpdf/c7491315-83f1-4025-8376-95d4e18a4be4/5096_down.pdf
https://www.researchgate.net/figure/nterstitial-formation-energies-in-fcc-Ni_tbl2_252369412
https://www.researchgate.net/publication/229384070_Kinetic_analysis_of_hydrogen_evolution_at_Ni-Mo_alloy_electrodes
https://www.benchchem.com/product/b8610338#electronic-structure-and-properties-of-ni-mo-systems
https://www.benchchem.com/product/b8610338#electronic-structure-and-properties-of-ni-mo-systems
https://www.benchchem.com/product/b8610338#electronic-structure-and-properties-of-ni-mo-systems
https://www.benchchem.com/product/b8610338#electronic-structure-and-properties-of-ni-mo-systems
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8610338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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